2-(4-Nitrophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenoxy group using a mixture of concentrated sulfuric acid and nitric acid.
Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction of Nitro Group: Formation of amino derivative.
Oxidation: Formation of quinoline N-oxide.
Substitution: Formation of various substituted quinoline derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoxaline: A related heterocyclic compound with similar biological activities.
Uniqueness
N-ISOPROPYL-2-(4-NITROPHENOXY)QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
921211-20-3 |
---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-propan-2-ylquinoline-6-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(2)20-19(23)14-3-9-17-13(11-14)4-10-18(21-17)26-16-7-5-15(6-8-16)22(24)25/h3-12H,1-2H3,(H,20,23) |
InChI Key |
WHOGVXKDGXLAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.